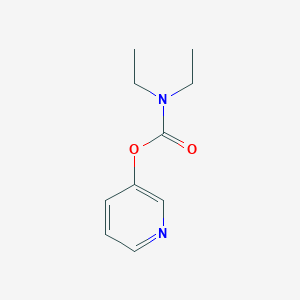

3-Pyridyl diethylcarbamate

Übersicht

Beschreibung

Synthesis Analysis

- The synthesis of 3-Pyridyl diethylcarbamate derivatives involves various chemical processes and reactions. For example, LiTMP metalation of N,N-diethyl O-3-(4-trimethylsilyl)pyridyl carbamate followed by quenching with different electrophiles affords a variety of 2-substituted pyridine derivatives (Snieckus & Tsukazaki, 1993). Additionally, the preparation of diethyl(3-pyridyl) borane from 3-bromopyridine and diethylmethoxyborane has been studied, emphasizing the effects of reaction time, temperature, and material molar ratio (Jin Feng-min, 2013).

Molecular Structure Analysis

- The molecular structure of 3-Pyridyl diethylcarbamate and its derivatives is characterized using various spectroscopic methods. For instance, a study on ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate used NMR, UV-Vis, FT-IR, and mass spectroscopy, along with DFT calculations, to evaluate its formation and properties (Singh et al., 2013).

Chemical Reactions and Properties

- 3-Pyridyl diethylcarbamate derivatives exhibit a range of chemical reactions and properties. For example, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates its versatility as a scaffold for synthesizing highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives (Ruano, Fajardo, & Martín, 2005).

Physical Properties Analysis

- The physical properties of 3-Pyridyl diethylcarbamate and its derivatives can be determined through various methods. For example, the vapor pressure osmometry of 3-(Diethylboryl)pyridines suggests the formation of a tetramer in solutions, as observed in a study by Sugihara et al. (1996).

Chemical Properties Analysis

- The chemical properties of 3-Pyridyl diethylcarbamate are explored through its interactions with other compounds. For instance, the study of complexes of 2,6-bis[N-(2'-pyridylmethyl)carbamyl]pyridine reveals insights into their structural formation and interactions, indicating the versatility and complexity of 3-Pyridyl diethylcarbamate derivatives (Alcock et al., 2005).

Wissenschaftliche Forschungsanwendungen

Atherosclerosis Prevention : Pyridinolcarbamate has been found to effectively prevent atherosclerosis formation in experimental animals, exhibiting less frequent and milder fibrosis in the heart and arteries (Wu, Huang, & Hsu, 1969).

Microbial Degradation of Pyrethroids : Research indicates the potential of microbial degradation of pyrethroids and their toxic intermediate 3-PBA, with implications for agricultural by-products detoxification and genetic engineering for safety concerns (Zhao et al., 2021).

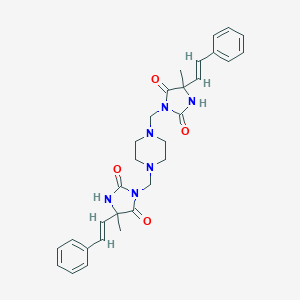

Anthelmintic Applications : Methyl 5(6)-4-2-pyridyl piperazino carbamoyl benzimidazole-2-carbamate, a related compound, shows high potential as a broad spectrum anthelmintic for treating various nematode and cestode infections in animals without causing mortality or adverse effects (Katiyar et al., 1984).

Cancer Treatment Potential : Studies have identified compounds in the 1.8-3.0 nM range, suggesting their potential for the treatment of prostatic cancer (Potter et al., 1995).

Wastewater Treatment : Pyrite-activated persulfate has been found effective in degrading ethylthionocarbamate (ETC) in flotation wastewater, offering a new method for its removal from wastewater (Chen et al., 2018).

Drug Delivery Systems : The flexible bis(pyridylcarbamate) receptor with a diethylene glycol spacer can bind anion complexes, indicating potential for novel drug delivery systems (Xia et al., 2010).

Synthetic Chemistry : Directed ortho metalation of O-aryl and O-pyridyl thiocarbamates allows versatile synthetic methods for substituted phenol into thiophenol conversion (Beaulieu & Snieckus, 1992).

Biological Activity Prediction : The HQSAR model effectively predicts the biological activity of open ring analogues of 3-pyridyl ethers, useful for synthesizing potent neuronal nAChRs ligands (Zhang, Li, & Liu, 2005).

Agricultural Applications : An improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine yields high yield and bulk quantity, making it a promising method for preparing other arylboronic acids (Li et al., 2002).

Nanomaterials and Photocatalysis : Pyridyl-selenium ligands have been synthesized and applied in fields like nanomaterials, organic synthesis, and photocatalytic hydrogen production (Cargnelutti et al., 2021).

Eigenschaften

IUPAC Name |

pyridin-3-yl N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-12(4-2)10(13)14-9-6-5-7-11-8-9/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZWVGRGLGHQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363759 | |

| Record name | 3-Pyridyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridyl diethylcarbamate | |

CAS RN |

51581-40-9 | |

| Record name | 3-Pyridyl diethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

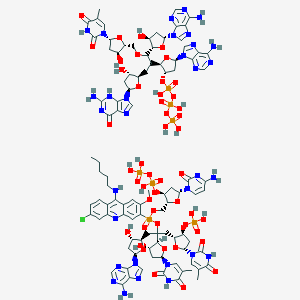

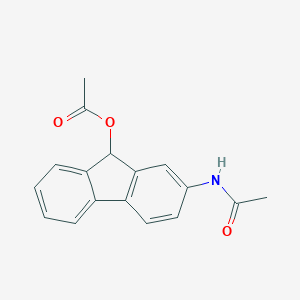

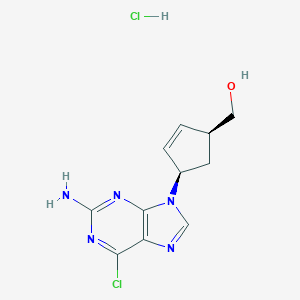

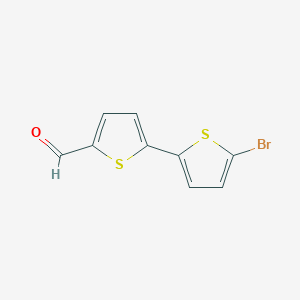

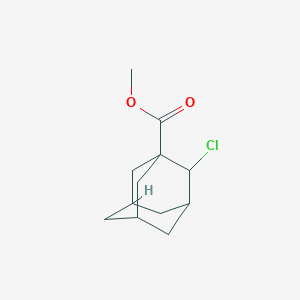

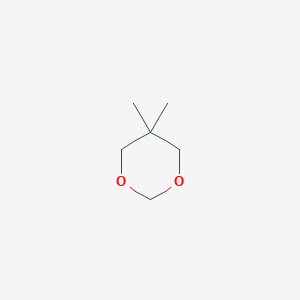

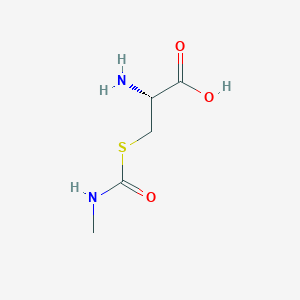

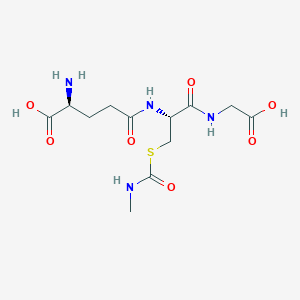

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B27655.png)